5-Amino-2-methylbenzonitrile
Overview
Description
5-Amino-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Pharmacological Tool in Serotonin Receptor Studies
- Application : 25CN-NBOH, a derivative of 5-Amino-2-methylbenzonitrile, is extensively used in investigating the serotonin 2A receptor (5-HT2AR). Its selectivity for 5-HT2AR makes it a valuable tool for exploring 5-HT2AR signaling in animal models (Märcher Rørsted, Jensen, & Kristensen, 2021).
2. Corrosion Inhibition
- Application : Derivatives of this compound, specifically 2-Aminobenzene-1,3-dicarbonitriles, have been found effective as corrosion inhibitors for metals like mild steel and aluminum in acidic and alkaline environments. They act by adsorbing on the metal surface and are efficient in preventing corrosion (Verma, Quraishi, & Singh, 2015).
3. Synthesis of Novel Compounds
- Application : Various derivatives of this compound are synthesized for potential use in biologically active compounds. These include novel compounds like 4-(5-substituted amino methyl)- 1H -tetrazol-1-yl)benzonitriles (Rao, Gopal Rao, & Prasanna, 2014).
4. Biological Evaluation of Metal Complexes
- Application : 2-Aminobenzonitrile, a related compound, serves as a precursor in synthesizing biologically active metal complexes. These complexes exhibit antimicrobial activities and potential as antioxidants (Govindharaju et al., 2019).
5. Cascade Dual-Annulation/Formylation in Organic Synthesis
- Application : A base-mediated cascade dual-annulation and formylation process using 2-alkenyl/alkynylbenzonitriles has been developed for constructing amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, which have pharmaceutical relevance (Verma, Verma, & Kumar, 2023).
6. Charge Transfer in Fluorinated Aminobenzonitriles
- Application : Tetrafluoro-aminobenzononitriles are studied for their ultrafast intramolecular charge transfer (ICT) and internal conversion properties. This research is significant in understanding the electronic properties of these compounds, which is vital for developing advanced materials (Galievsky et al., 2005).
7. Synthesis of Novel Benzoxazine Derivatives
- Application : Derivatives of this compound are used in the synthesis of novel benzoxazine derivatives, highlighting their importance in organic synthesis and the potential development of new chemical compounds (Li et al., 2006).
8. Antiviral Drug Development
- Application : Some 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds show potential as inhibitors against Zika virus, indicating the use of this compound derivatives in antiviral drug development (Wang et al., 2019).
9. Inhibition of Corrosion
- Application : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, derived from this compound, are effective corrosion inhibitors for mild steel in acidic conditions, demonstrating their importance in industrial applications (Verma et al., 2015).
Safety and Hazards
5-Amino-2-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use only under a chemical fume hood . Personal protective equipment, including face protection, should be worn when handling this chemical .
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile and may interact with various biological targets depending on its specific modifications and the context of its use .
Mode of Action
As an aromatic compound with an amino group, it may participate in hydrogen bonding and π-π stacking interactions with biological macromolecules .
Pharmacokinetics
- Absorption : High gastrointestinal absorption .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier .
- Metabolism : Potential metabolism by CYP1A2 and CYP3A4 enzymes .
- Excretion : Not well-documented . These properties could influence the bioavailability of the compound .
Result of Action
It’s important to note that the effects would likely depend on the specific biological context and the concentration of the compound .
Biochemical Analysis
Biochemical Properties
5-Amino-2-methylbenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole to form 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile . Additionally, it is used as a starting material for the synthesis of 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function can be observed through its interactions with specific enzymes and proteins, which may alter cellular activities. For instance, the compound’s role in synthesizing other molecules can affect metabolic pathways and gene expression, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interactions with enzymes such as thioglycolic acid methyl ester and 1,1′-carbonyldiimidazole suggest that it can influence enzyme activity and, consequently, biochemical pathways . These interactions may also lead to changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and exposure to light. Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the organism . These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound’s role in synthesizing 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile indicates its involvement in complex biochemical pathways . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s solubility in methanol suggests that it can be efficiently transported in aqueous environments, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell. For example, its presence in the cytoplasm or nucleus may influence gene expression and enzyme activity, contributing to its overall biochemical effects .
Properties
IUPAC Name |
5-amino-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVQWCVKXYGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370695 | |
Record name | 5-Amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-64-9 | |
Record name | 5-Amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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